molecular formula C12H15N3O B12833646 Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine

Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine

Katalognummer: B12833646
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: TZZYEMOMCNGQRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine is a chemical compound with the molecular formula C12H16N3O. It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in a solvent like dimethylformamide (DMF) . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography may be employed to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Phenyl-3-propyl-1,2,4-oxadiazole: Similar structure but lacks the methanamine group.

    3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde: Contains an aldehyde group instead of the methanamine group.

    5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole: Contains a chloromethyl group instead of the phenyl group.

Uniqueness

Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine is unique due to the presence of both the phenyl and methanamine groups, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C12H15N3O

Molekulargewicht

217.27 g/mol

IUPAC-Name

phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine

InChI

InChI=1S/C12H15N3O/c1-2-6-10-14-12(15-16-10)11(13)9-7-4-3-5-8-9/h3-5,7-8,11H,2,6,13H2,1H3

InChI-Schlüssel

TZZYEMOMCNGQRP-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NC(=NO1)C(C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.